![molecular formula C9H9BrN2O B3302739 3-bromo-5-methoxy-2-methyl-2H-indazole CAS No. 918946-35-7](/img/structure/B3302739.png)
3-bromo-5-methoxy-2-methyl-2H-indazole
Overview
Description
3-Bromo-5-methoxy-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-methoxy-2-methyl-2H-indazole typically involves the bromination of 5-methoxy-2-methylindazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of azido, thio, or alkoxy derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydroindazole derivatives.
Scientific Research Applications
Antitumor Activity
Indazoles, including 3-bromo-5-methoxy-2-methyl-2H-indazole, have shown promise in cancer research. The compound's structure allows it to interact with key biological targets involved in cancer progression.
Case Study: Bcr-Abl Inhibition
In a study focusing on the synthesis of indazole derivatives, compounds were tested against Bcr-Abl wild type and mutant forms. Some derivatives exhibited comparable potency to established treatments like Imatinib, with IC50 values as low as 0.014 µM for Bcr-Abl WT . This suggests that this compound could be a candidate for further development in targeted cancer therapies.
Antibacterial Properties
The antibacterial activity of indazole derivatives has also been a significant area of research. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.
Evaluation Methods
Antibacterial activity is typically assessed using the Agar diffusion method, measuring the zone of inhibition against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results from studies indicate that certain indazoles demonstrate substantial antibacterial effects, with some compounds achieving minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like penicillin .
Case Study: Antibacterial Testing
In a comparative study of several indazole derivatives, it was found that increasing concentrations led to larger zones of inhibition, indicating dose-dependent antibacterial activity. For example, one derivative showed a zone of inhibition of 19 mm against Bacillus subtilis at a concentration of 2 mg/mL . This highlights the potential use of this compound in developing new antibacterial agents.
Other Therapeutic Applications
Beyond antitumor and antibacterial applications, indazoles are being explored for their anti-inflammatory and analgesic properties. The structural diversity within this class allows for modifications that can enhance specific biological activities.
Anti-inflammatory Effects
Some studies suggest that certain indazole derivatives may inhibit inflammatory pathways by modulating cytokine production or interfering with signaling pathways involved in inflammation .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies help elucidate its potential mechanisms and guide further synthesis efforts aimed at optimizing efficacy against specific diseases .
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxy-2-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom can enhance its binding affinity to certain biological targets, while the methoxy and methyl groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
5-Bromo-2-methyl-2H-indazole: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.
3-Bromo-2-methyl-2H-indazole: Lacks the methoxy group at the 5-position, which can affect its overall properties.
3-Bromo-5-fluoro-2-methyl-2H-indazole: Contains a fluorine atom instead of a methoxy group, leading to different electronic and steric effects.
Uniqueness: 3-Bromo-5-methoxy-2-methyl-2H-indazole is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Biological Activity
3-Bromo-5-methoxy-2-methyl-2H-indazole is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, highlighting its therapeutic potentials, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound has a molecular formula of C9H10BrN2O and features a bromo group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the indazole ring. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves the bromination of 5-methoxy-2-methylindazole. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free methods.
Antimicrobial Activity
Research indicates that indazole derivatives exhibit notable antimicrobial properties. In one study, synthesized indazole derivatives were tested against various pathogens, including Escherichia coli and Candida albicans. The results showed that some derivatives demonstrated higher potency than standard antibiotics like metronidazole, with one compound being 12.8 times more active against Giardia intestinalis than metronidazole .
Pathogen | Compound Activity (IC50) | Reference |
---|---|---|
Giardia intestinalis | 12.8 times more active | |
Candida albicans | Significant inhibition | |
Escherichia coli | Moderate inhibition |
Anticancer Activity
Indazole derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. For instance, research on related indazole compounds has shown IC50 values ranging from 1.5 to 20 µM against various cancer cell lines, indicating promising anticancer activity .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity to exert antimicrobial or anticancer effects. For example, studies have shown that similar indazole derivatives can inhibit key enzymes involved in DNA replication and repair processes in bacteria, leading to cell death .
Case Studies
- Antiprotozoal Activity : A study evaluated various indazole derivatives for their efficacy against protozoal infections. The findings indicated that certain derivatives exhibited significant antiprotozoal activity, outperforming traditional treatments .
- Cancer Cell Line Studies : In vitro studies on human leukemia cell lines demonstrated that treatment with indazole derivatives led to increased apoptosis rates and reduced cell viability, suggesting potential therapeutic applications in oncology .
Properties
IUPAC Name |
3-bromo-5-methoxy-2-methylindazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-9(10)7-5-6(13-2)3-4-8(7)11-12/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIMHZNOONBMCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738530 | |
Record name | 3-Bromo-5-methoxy-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918946-35-7 | |
Record name | 3-Bromo-5-methoxy-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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